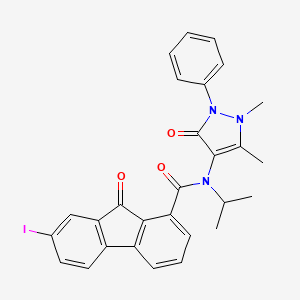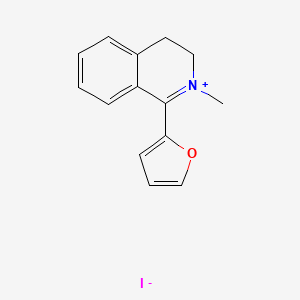![molecular formula C17H26N2O3S B5009124 N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5009124.png)
N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.
Wirkmechanismus
N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide works by selectively inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body, producing a variety of physiological effects. By inhibiting FAAH, this compound increases endocannabinoid levels in the body, leading to an increase in cannabinoid receptor activation and subsequent physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids are known to have a wide range of physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. By increasing endocannabinoid levels, this compound may help alleviate symptoms of pain, inflammation, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its selectivity for FAAH. Unlike other compounds that inhibit multiple enzymes, this compound specifically targets FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using this compound is its relatively low potency compared to other FAAH inhibitors. This may limit its usefulness in certain experiments where high levels of FAAH inhibition are required.
Zukünftige Richtungen
There are several future directions for research on N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is the development of more potent FAAH inhibitors based on the structure of this compound. Another direction is the investigation of the long-term effects of FAAH inhibition on endocannabinoid levels and physiological processes. Additionally, this compound may have potential applications in the treatment of other diseases and disorders, such as epilepsy, addiction, and neurodegenerative diseases, which could be explored in future research.
Synthesemethoden
The synthesis of N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be achieved by following a multistep procedure. The first step involves the reaction of cyclohexylamine with ethyl chloroformate to form N~1~-cyclohexyl-N~2~-ethylcarbamate. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]carbamate. Finally, the carbamate group is hydrolyzed using sodium hydroxide to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of pain and inflammation. Studies have shown that this compound is a potent inhibitor of FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are known to have analgesic and anti-inflammatory effects, making this compound a potential candidate for the development of new painkillers.
This compound has also been studied for its potential applications in the treatment of anxiety and depression. Endocannabinoids are known to play a crucial role in the regulation of mood and emotions, and an imbalance in endocannabinoid levels has been linked to the development of anxiety and depression. By inhibiting FAAH, this compound can increase endocannabinoid levels in the body, which may help alleviate symptoms of anxiety and depression.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-19(13-17(20)18-15-7-5-4-6-8-15)23(21,22)16-11-9-14(2)10-12-16/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTSGAJEXCACHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorobenzyl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5009043.png)
![2-[2-(acetylamino)phenyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B5009058.png)
![2-{[2-(2,4,6-trichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5009060.png)

![dimethyl 2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B5009073.png)
![2-[(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)thio]-N-{4-[(difluoromethyl)thio]phenyl}acetamide](/img/structure/B5009085.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5009091.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009099.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5009108.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5009115.png)
![methyl 4-chloro-3-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5009131.png)
![propyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5009136.png)
